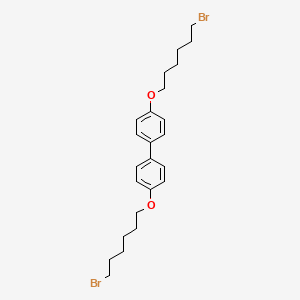
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is a chemical compound that features an azetidine ring attached to a benzonitrile moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The presence of the benzonitrile group adds to the compound’s versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and chloroacetyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidine and benzonitrile derivatives.
Applications De Recherche Scientifique
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and known for its biological activity.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in chemical synthesis and as an antiviral agent.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Known for their anti-inflammatory properties.
Uniqueness
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is unique due to its specific combination of the azetidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
194496-68-9 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-6-11(8-13)7-10(2)12(9)14-4-3-5-14/h6-7H,3-5H2,1-2H3 |
Clé InChI |
WGBOZNSJJNLGIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N2CCC2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
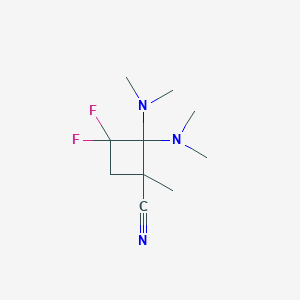
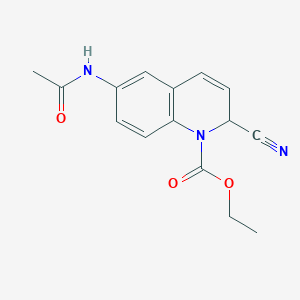
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)

![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
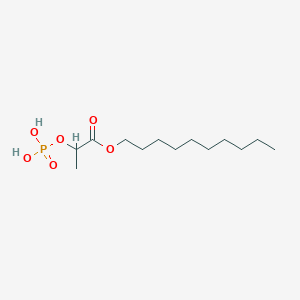
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

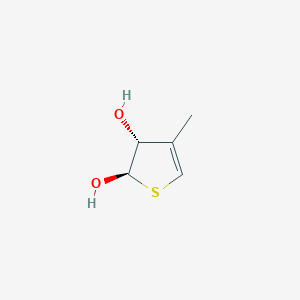
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
